molecular formula C18H30N2 B13766319 3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane CAS No. 49832-52-2

3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane

Cat. No.: B13766319
CAS No.: 49832-52-2
M. Wt: 274.4 g/mol
InChI Key: LVIOMMMBZFTDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3-azabicyclo[3.2.1]octane family, characterized by a bicyclic scaffold with a bridgehead nitrogen atom. The core structure is substituted at position 3 with a 4-(1-pyrrolidinyl)-2-butynyl group and at positions 1 and 8 with methyl groups. The pyrrolidine moiety (a five-membered amine ring) and the alkyne linkage contribute to its stereoelectronic properties, influencing receptor binding and pharmacokinetics.

Properties

CAS No.

49832-52-2

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

1,8,8-trimethyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C18H30N2/c1-17(2)16-8-9-18(17,3)15-20(14-16)13-7-6-12-19-10-4-5-11-19/h16H,4-5,8-15H2,1-3H3

InChI Key

LVIOMMMBZFTDBV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CN(C2)CC#CCN3CCCC3)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane scaffold, particularly the 1,8,8-trimethyl-3-azabicyclo variant, is often synthesized via intramolecular cyclization reactions starting from suitably substituted precursors. Common approaches include:

  • Cyclization of amino alcohols or amino ketones under acidic or basic conditions.
  • Use of bicyclic intermediates such as 8-azabicyclo[3.2.1]octanyl derivatives, which can be functionalized further.
  • The patent WO2018039384A1 describes the use of azabicyclo[3.2.1]octanyl intermediates as a core for further functionalization, emphasizing their utility in medicinal chemistry (e.g., FXR activators).

Introduction of the 4-(1-Pyrrolidinyl)-2-butynyl Side Chain

The key substituent, a 4-(1-pyrrolidinyl)-2-butynyl group, is introduced via alkynylation reactions:

  • Alkynylation at the 3-position of the azabicyclo core can be achieved using alkynyl halides or alkynyl organometallic reagents (e.g., alkynyl lithium or alkynyl magnesium species).
  • The pyrrolidinyl group is typically introduced either before or after the alkynylation step, depending on the protecting group strategy.
  • The ethynyl moiety (butynyl) provides a handle for further functionalization or conjugation.

Patent EP3781553B1 details the use of alkynyl groups in azabicyclo systems, including the incorporation of pyrrolidinyl substituents, highlighting synthetic routes for attaching alkynyl side chains to bicyclic nitrogen-containing scaffolds.

Functional Group Manipulation and Purification

  • Protection and deprotection steps are used to manage the reactivity of amines and alkynes during synthesis.
  • Typical protecting groups include carbamates or amides for the nitrogen atoms.
  • Purification is often achieved by chromatographic techniques or crystallization.
  • The final compound is isolated as a pure stereoisomer or as a mixture, depending on the synthetic route.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of azabicyclo core Intramolecular cyclization of amino ketone precursor under acidic conditions 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane core
2 Alkynylation Reaction with 4-(1-pyrrolidinyl)-2-butynyl bromide or equivalent, with base (e.g., NaH, n-BuLi) Installation of 4-(1-pyrrolidinyl)-2-butynyl side chain at C-3
3 Deprotection/Purification Acid/base treatment to remove protecting groups, chromatographic purification Pure target compound

Summary of Key Patents and Literature

Document ID Focus Contribution to Preparation Methods
WO2018039384A1 Azabicyclo[3.2.1]octanyl derivatives Describes azabicyclic core synthesis and functionalization
EP3781553B1 Alkynyl and pyrrolidinyl substitutions Details alkynyl group introduction on azabicyclic heterocycles
TWI565706B Heterocyclic compound preparation Provides methods for related bicyclic amine derivatives
EP1615698NWB1 Amide derivatives of azabicyclic systems Discusses functional group transformations on bicyclic amines

Chemical Reactions Analysis

Types of Reactions

3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl or butynyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest it may act as a ligand for various receptors, particularly those involved in neurological pathways. The presence of the pyrrolidine ring is often associated with enhanced binding affinity to neurotransmitter receptors.

Potential Therapeutic Areas:

  • Neurological Disorders : Investigations into its effects on neurotransmitter systems could reveal applications in treating conditions such as depression, anxiety, and schizophrenia.
  • Pain Management : Similar compounds have been explored for their analgesic properties, indicating a potential role in pain relief.

Drug Development

The unique bicyclic structure of this compound may allow for the development of novel pharmacological agents. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce side effects.

Case Studies:

  • Analog Synthesis : Research has shown that modifying the substituents on the bicyclic framework can lead to compounds with improved potency against specific targets in cancer therapy.

Biochemical Research

The compound may also serve as a tool in biochemical assays to study enzyme interactions or receptor binding dynamics due to its ability to mimic natural substrates or ligands.

Research Findings:

  • Studies have indicated that derivatives of similar bicyclic compounds can inhibit certain enzymes involved in metabolic pathways, suggesting a potential role for this compound in metabolic research.

Data Tables

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential interaction with serotonin/dopamine receptors
Enzyme InhibitionInhibits specific metabolic enzymes
Antinociceptive EffectsExhibits pain-relieving properties

Mechanism of Action

The mechanism of action of 3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 3-Azabicyclo[3.2.1]octane Core

Compound A : 3-{4-[3-(1-Naphthyl)-1-piperidinyl]-n-butyl}-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
  • Structural Differences :
    • The substituent at position 3 is a piperidine (six-membered amine ring) linked via a butyl chain instead of a pyrrolidine-alkynyl group.
    • Additional 2,4-dione groups on the bicyclic core.
  • Key Data :
    • Molecular formula: C29H38N2O2
    • NMR δ 7.12 (m, 2H), 6.58 (m, 2H) (aromatic protons from naphthyl group) .
Compound B : 3-(4-Morpholinylmethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
  • Structural Differences :
    • A morpholine (oxygen-containing six-membered ring) is attached via a methylene group.
Compound C : 3-(p-Aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride
  • Structural Differences: A p-aminobenzyl group replaces the pyrrolidinyl-alkynyl substituent.
  • Toxicity Data :
    • LD50 (mice, intraperitoneal): 104 mg/kg .
    • Molecular formula: C17H26N2·2HCl .

Functional Group and Chain Modifications

Compound D : 3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
  • Structural Differences :
    • A pyridine-sulfanyl group replaces the pyrrolidinyl-alkynyl chain.
  • Key Data: Molecular formula: C12H17ClN2S Monoisotopic mass: 256.080097 .
Compound E : 3-Pyrimidin-2-ylsulfanyl-8-azabicyclo[3.2.1]octane
  • Structural Differences :
    • A pyrimidine-sulfanyl group introduces aromatic nitrogen atoms.
  • Key Data: Molecular formula: C11H15N3S Potential for enhanced π-π stacking interactions in receptor binding .

Key Research Findings

Piperidine and morpholine substituents (Compounds A and B) introduce bulkier groups, which may reduce blood-brain barrier permeability relative to pyrrolidine .

Toxicity Profiles: The p-aminobenzyl derivative (Compound C) exhibits moderate acute toxicity, suggesting that aromatic amines may introduce metabolic liabilities compared to aliphatic amines like pyrrolidine .

Synthetic Challenges :

  • Yields for analogs with complex substituents (e.g., Compound A at 20%) highlight the difficulty of introducing bulky groups onto the bicyclic core .

Biological Activity

3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane, also known by its CAS number 49832-52-2, is a bicyclic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure comprising a pyrrolidine ring and a butynyl group. Its molecular formula is C18H30N2C_{18}H_{30}N_{2}, with a molecular weight of 274.50 g/mol. The following table summarizes key properties:

PropertyValue
CAS Number 49832-52-2
Molecular Formula C18H30N2
Molecular Weight 274.50 g/mol
Density 0.991 g/cm³ (predicted)
Boiling Point 356.4 °C (predicted)
pKa 8.36 (predicted)

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems.

The biological activity of 3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is believed to involve the modulation of monoamine transporters. Specifically, it demonstrates inhibitory activity on serotonin and norepinephrine transporters, which are critical for mood regulation and cognitive function .

Toxicity Profile

Acute toxicity studies have shown an LD50 value of 200 mg/kg when administered intraperitoneally in mice, indicating potential lethality at high doses . However, detailed toxicological effects remain under-reported.

Research Findings

A study published in PubMed evaluated the synthesis and biological activity of related azabicyclo compounds, highlighting their potential as monoamine transporter inhibitors . The findings suggest that the stereochemistry and overall topology of these compounds significantly influence their pharmacological effects.

Case Studies

  • In Vivo Studies : In experiments involving CD1 mice, pharmacokinetic studies revealed substantial brain penetration of the compound after intravenous administration, suggesting its potential for treating central nervous system disorders .
  • Comparative Analysis : A comparative study of various azabicyclo compounds indicated that those with similar structural features to our compound exhibited varying degrees of selectivity towards different monoamine transporters, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves:

Construction of the 3-azabicyclo[3.2.1]octane core via intramolecular cyclization.

Alkylation at the nitrogen atom using 4-(1-pyrrolidinyl)-2-butynyl halides.

Methylation at the 1,8,8 positions using methyl iodide under basic conditions.

  • Optimization : Use catalysts like phase-transfer agents or transition metals (e.g., Pd for cross-coupling). Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry to improve yields (typically 50-70% after purification) .
Key Parameters Conditions
Reaction Temperature80–120°C
CatalystPd(OAc)₂ (5 mol%)
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Identify bicyclic framework protons (δ 1.2–3.5 ppm) and pyrrolidinyl protons (δ 2.5–3.0 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 345.254).
  • X-ray Crystallography : Resolve stereochemistry and confirm bicyclic geometry .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm); ≥95% purity required for biological assays.

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Receptor Binding Assays : Screen for affinity at GPCRs (e.g., adrenergic, dopaminergic receptors) using radioligand displacement.
  • Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric methods.
  • Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cell lines to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict conformational behavior and target interactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate energy-minimized conformations (e.g., B3LYP/6-31G* basis set).

  • Molecular Docking : Simulate binding to receptors (e.g., σ1 receptor) using AutoDock Vina or Schrödinger Suite.

  • MD Simulations : Analyze stability in lipid bilayers (100 ns trajectories, GROMACS).

    • Key Insight : The rigid bicyclic framework restricts rotational freedom, enhancing selectivity for hydrophobic binding pockets .
    Software Application
    Gaussian 16Conformational analysis
    PyMOLVisualization of docking poses

Q. How to resolve contradictions in biological activity data across experimental models?

  • Approach :

Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

Assay Standardization : Control variables (e.g., cell passage number, solvent concentration).

Structural Validation : Re-examine compound purity and stereochemistry (e.g., chiral HPLC for enantiomer separation) .

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from differential membrane permeability in cell vs. tissue models.

Q. What chiral resolution methods separate stereoisomers of azabicyclo[3.2.1]octane derivatives?

  • Techniques :

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.

  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica).

  • Crystallization : Diastereomeric salt formation with L-tartaric acid .

    Parameter Conditions
    ColumnChiralpak AD-H (250 × 4.6 mm)
    Flow Rate1.0 mL/min
    Retention Time (Enantiomers)12.3 min (R), 14.7 min (S)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.